Cas no 1805015-93-3 (2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine)
2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H7F5N2/c1-3-2-4(8(11,12)13)5(6(9)10)15-7(3)14/h2,6H,1H3,(H2,14,15)
- InChI Key: VMFPQEQACITCQI-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C)=C(N)N=C1C(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 218
- XLogP3: 2.4
- Topological Polar Surface Area: 38.9
2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029065551-1g |
2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine |
1805015-93-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine Related Literature
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine
2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine: A Comprehensive Overview
2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine, also known by its CAS number 1805015-93-3, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The presence of multiple substituents, including amino, difluoromethyl, methyl, and trifluoromethyl groups, makes this compound unique in terms of its chemical properties and applications.
The structure of 2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine is characterized by a pyridine ring with substituents at positions 2, 3, 5, and 6. The amino group at position 2 imparts nucleophilic properties, while the methyl group at position 3 adds steric bulk. The trifluoromethyl group at position 5 introduces electron-withdrawing effects due to the electronegativity of fluorine atoms, and the difluoromethyl group at position 6 further enhances these effects. These substituents collectively influence the electronic and steric properties of the molecule, making it suitable for various chemical reactions and applications.
Recent studies have highlighted the potential of 2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine in drug discovery and materials science. In the field of medicinal chemistry, this compound has shown promise as a lead molecule for developing novel therapeutics targeting specific biological pathways. Its unique electronic properties make it an ideal candidate for exploring interactions with biological macromolecules such as proteins and nucleic acids.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. The synthesis typically involves the use of intermediates such as halopyridines or other substituted pyridines. Researchers have optimized these methods to achieve high yields and purity levels, ensuring that the compound is suitable for both laboratory research and industrial applications.
The application of 2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine extends beyond drug discovery. It has been explored as a building block in organic synthesis, where its functional groups can be further modified to create more complex molecules. Additionally, its electronic properties make it a candidate for use in semiconducting materials and optoelectronic devices.
Recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of this compound under various conditions. Molecular modeling studies have provided insights into its potential interactions with other molecules, aiding in the design of more efficient synthetic routes and applications.
In conclusion, 2-Amino-6-(difluoromethyl)-3-methyl-5-(trifluoromethyl)pyridine, with its CAS number 1805015-93-3, represents a versatile compound with diverse applications in chemistry and materials science. Its unique structure and properties make it a valuable tool for researchers in developing innovative solutions across various disciplines.
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